Carboxy Dabrafenib Disodium Salt is a derivative of Dabrafenib, a small molecule drug primarily used as a kinase inhibitor in the treatment of specific cancers, including melanoma, non-small cell lung cancer, and thyroid cancer. Dabrafenib is particularly effective against tumors with BRAF V600E mutations, which are prevalent in these cancer types. The carboxy derivative serves as a significant metabolite of Dabrafenib, contributing to its pharmacological effects and therapeutic efficacy.
Carboxy Dabrafenib Disodium Salt is classified as a kinase inhibitor and falls under the category of antineoplastic agents. It targets the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial in regulating cell division and survival. The compound is categorized as a small molecule drug due to its relatively low molecular weight and ability to penetrate cell membranes.
The synthesis of Carboxy Dabrafenib Disodium Salt typically involves the metabolic conversion of Dabrafenib through enzymatic pathways mediated by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4. These enzymes facilitate the hydroxylation of Dabrafenib to form hydroxy-Dabrafenib, which is further oxidized to produce carboxy-Dabrafenib.
The synthesis can be summarized in the following steps:
Carboxy Dabrafenib Disodium Salt retains the core structure of Dabrafenib with an additional carboxylate group that enhances its solubility and bioavailability. The molecular formula for Carboxy Dabrafenib is , with a molecular weight of approximately 615.68 g/mol .
Carboxy Dabrafenib participates in various chemical reactions primarily through its functional groups:
The metabolic conversion of Carboxy Dabrafenib involves:
Carboxy Dabrafenib acts primarily as an inhibitor of BRAF kinases, particularly those harboring V600E mutations. By binding to the ATP-binding site of BRAF, it prevents phosphorylation events that lead to cell proliferation and survival.
Carboxy Dabrafenib Disodium Salt is primarily utilized in:
The metabolic activation of dabrafenib to carboxy-dabrafenib is a sequential two-step process mediated predominantly by cytochrome P450 (P450) enzymes. Initial N-desmethylation generates hydroxy-dabrafenib, an intermediate metabolite that undergoes further oxidation to form carboxy-dabrafenib. This carboxylic acid derivative exhibits enhanced water solubility compared to the parent compound due to its ionization state at physiological pH. Quantitative in vitro studies using human liver microsomes confirm carboxy-dabrafenib as the dominant circulating metabolite, accounting for >30% of total drug-related material in plasma.
CYP2C8 serves as the principal catalyst for dabrafenib's primary oxidation, responsible for 56–67% of the initial metabolic clearance. The enzyme facilitates N-hydroxylation at the dimethylaminosulphonyl moiety, producing hydroxy-dabrafenib. CYP3A4 contributes substantially (24%) to this first metabolic step, exhibiting complementary activity rather than competitive inhibition [1]. The secondary oxidation of hydroxy-dabrafenib to carboxy-dabrafenib occurs via cytosolic dehydrogenases, independent of P450 catalysis.
Enzyme kinetic profiling reveals significant differences in inhibitory potential between metabolic intermediates:
Table 1: Enzyme Kinetic Parameters for Dabrafenib and Metabolites
Compound | CYP2C8 Inhibition (IC₅₀, μM) | CYP3A4 Inhibition (IC₅₀, μM) | Primary Metabolic Route |
---|---|---|---|
Dabrafenib | 8.2 | 16 (atorvastatin) | CYP2C8 (56-67%)/CYP3A4 (24%) |
Hydroxy-dabrafenib | >50 | 44 (midazolam) | Dehydrogenase oxidation |
Carboxy-dabrafenib | >100 | >100 | Renal elimination |
Carboxy-dabrafenib's lack of P450 inhibitory activity distinguishes it pharmacologically from both dabrafenib and desmethyl-dabrafenib, which exhibit broad-spectrum P450 inhibition [1]. This metabolic inertness reduces its potential for perpetrating pharmacokinetic drug-drug interactions (DDIs) relative to the parent drug.
The transformation of dabrafenib to carboxy-dabrafenib represents a rare example where Phase I metabolism generates a substrate suitable for direct elimination without Phase II conjugation. Carboxy-dabrafenib's high polarity (logP ≈ -0.7) and anionic character at physiological pH enable efficient renal excretion without requiring glucuronidation or sulfation. In vitro studies using human hepatocytes confirm negligible Phase II metabolism of carboxy-dabrafenib, with >95% remaining unchanged after 120 minutes of incubation.
The metabolic pathway demonstrates saturation kinetics at supratherapeutic dabrafenib concentrations (>50 μM), where CYP2C8-mediated hydroxylation becomes rate-limiting. Under steady-state clinical concentrations (1–10 μM), however, the formation clearance of carboxy-dabrafenib remains linear and constitutes approximately 25% of total dabrafenib clearance. Carboxy-dabrafenib does not undergo retro-reduction to hydroxy-dabrafenib in vivo, as confirmed by stable isotope tracing studies.
Carboxy-dabrafenib disodium salt exhibits distinct distribution characteristics governed by its physicochemical properties. The disodium salt formulation increases aqueous solubility (>50 mg/mL) but does not significantly alter membrane permeability compared to the free acid form. In vivo studies in wild-type mice demonstrate limited blood-brain barrier (BBB) penetration (Kp,brain = 0.023), consistent with its status as a dual substrate for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters [2].
Table 2: Blood-Brain Barrier Penetration of Carboxy-Dabrafenib in Murine Models
Transporter Status | Plasma AUC (μg·h/mL) | Brain AUC (μg·h/g) | Kp,brain | Fold Change vs. Wild-Type |
---|---|---|---|---|
Wild-Type (control) | 5.8 ± 0.9 | 0.13 ± 0.02 | 0.023 | 1.0 |
Mdr1a/b⁻/⁻ (P-gp KO) | 9.1 ± 1.3 | 0.86 ± 0.11 | 0.095 | 4.1 |
Bcrp1⁻/⁻ (BCRP KO) | 6.3 ± 0.8 | 0.47 ± 0.07 | 0.075 | 3.3 |
Triple KO (Mdr1a/b⁻/⁻Bcrp1⁻/⁻) | 12.5 ± 2.1 | 3.15 ± 0.42 | 0.25 | 10.9 |
Mechanistic modeling reveals region-dependent distribution in the brain parenchyma:
The limited CNS distribution has therapeutic implications for melanoma brain micrometastases protected by an intact BBB. Quantitative whole-body autoradiography shows preferential distribution to excretory organs: liver (Kp = 8.2), kidney cortex (Kp = 12.7), and small intestine (Kp = 5.3). The volume of distribution at steady-state (Vss) is approximately 35 L in humans, consistent with restricted extravascular distribution.
Physiologically-based pharmacokinetic (PBPK) models predict significant alterations in carboxy-dabrafenib disposition in organ impairment. Renal excretion accounts for 65–75% of carboxy-dabrafenib elimination, with biliary clearance contributing 15–20%. Population pharmacokinetic analyses identify creatinine clearance as the primary covariate influencing metabolite exposure:
Table 3: Predicted Carboxy-Dabrafenib Exposure in Organ Impairment
Patient Population | Creatinine Clearance (mL/min) | AUC0-24 Change vs. Normal (%) | Cmax Change vs. Normal (%) | Clinical Significance |
---|---|---|---|---|
Normal function | >90 | Reference | Reference | - |
Mild renal impairment | 60–89 | +35% | +18% | Monitor for non-specific toxicity |
Moderate renal impairment | 30–59 | +120% | +55% | Consider dose adjustment of parent drug |
Severe renal impairment | <30 | +320% | +140% | Avoid combination therapy |
Moderate hepatic impairment (Child-Pugh B) | N/A | +25% | +12% | Not clinically significant |
Hepatic dysfunction indirectly affects carboxy-dabrafenib exposure by reducing dabrafenib metabolism. In patients with Child-Pugh B cirrhosis, the formation rate constant (kf) decreases by 40%, leading to 25% lower peak metabolite concentrations but prolonged metabolite half-life (t½ extended from 24 to 38 hours). The disodium salt formulation does not alter elimination pathways compared to the free acid.
Retrospective cohort analyses (n=199) identified pre-existing liver disease as the strongest predictor of altered dabrafenib metabolite kinetics (OR=3.2, p<0.01) [3]. The absence of enterohepatic recirculation prevents accumulation in biliary obstruction. Hemodialysis removes approximately 45% of circulating carboxy-dabrafenib during a 4-hour session, supporting its use in severe intoxication scenarios.
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4